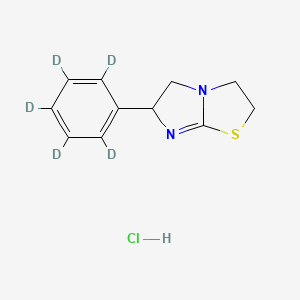

Tetramisole-d5 hydrochloride

描述

Significance of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a cornerstone of quantitative analysis, particularly in techniques like mass spectrometry. altascientific.cn By introducing a known quantity of a stable isotope-labeled compound (an internal standard) into a sample, scientists can accurately measure the concentration of the unlabeled analyte of interest. clearsynth.comnih.gov This is because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, meaning they behave similarly during sample preparation, chromatography, and ionization. altascientific.cnwashington.edu

The key advantage lies in the ability to differentiate the analyte from the internal standard based on their mass-to-charge ratio in a mass spectrometer. washington.edu This allows for the correction of variations that can occur during the analytical process, such as extraction inconsistencies or matrix effects, where other components in the sample can interfere with the measurement. clearsynth.comchromatographyonline.com This normalization leads to highly accurate and reliable quantification, which is crucial in fields ranging from pharmaceutical development and clinical diagnostics to environmental monitoring and food safety. altascientific.cn

Rationale for Deuterated Internal Standards in Complex Matrix Analysis

Complex matrices, such as blood, plasma, urine, and tissue homogenates, present significant challenges for accurate quantitative analysis. chromatographyonline.com These samples contain a multitude of endogenous and exogenous compounds that can interfere with the detection of the target analyte, leading to either suppression or enhancement of the signal. chromatographyonline.com Deuterated internal standards are particularly well-suited to address these challenges. lcms.cz

Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium in a molecule results in a small increase in its molecular weight, making it easily distinguishable from the native compound by a mass spectrometer. medchemexpress.com Because the chemical properties are largely unchanged, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same matrix effects during ionization. chromatographyonline.com This co-behavior allows the deuterated standard to serve as a robust internal calibrant, effectively compensating for any signal fluctuations caused by the complex sample matrix. clearsynth.comchromatographyonline.com The use of deuterated standards is a widely adopted strategy to enhance the accuracy, precision, and reliability of quantitative methods, especially in demanding applications like therapeutic drug monitoring and pesticide analysis in food. lcms.czcerilliant.com

Contextualization of Tetramisole-d5 Hydrochloride within Stable Isotope Research

Tetramisole (B1196661) is a synthetic imidazothiazole derivative known for its use as an anthelmintic agent. srce.hr Its levo-isomer, levamisole (B84282), is the biologically active form. nih.gov In the realm of stable isotope research, this compound has emerged as a valuable tool. veeprho.com It is the deuterated form of tetramisole hydrochloride, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. lgcstandards.com

This specific isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of tetramisole and its active isomer, levamisole, in various biological matrices. nih.govresearchgate.net Its application is particularly relevant in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of the drug, and in clinical and forensic toxicology to accurately measure its levels in biological samples. veeprho.comcaymanchem.com The use of this compound ensures the high accuracy and reliability required for such sensitive analyses. nih.gov

Chemical Profile and Synthesis of this compound

A comprehensive understanding of the chemical properties and synthesis of this compound is essential for its effective application as an internal standard.

Chemical Structure and Properties

The key distinguishing feature of this compound is the incorporation of five deuterium atoms on the phenyl group. This isotopic substitution results in a higher molecular weight compared to its unlabeled counterpart, a crucial characteristic for its use in mass spectrometry-based quantification.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b] cerilliant.comCurrent time information in Boston, MA, US.thiazole;hydrochloride | lgcstandards.com |

| CAS Number | 1173021-85-6 | lgcstandards.comscbt.com |

| Molecular Formula | C₁₁H₇D₅N₂S·HCl | scbt.com |

| Molecular Weight | 245.78 g/mol | lgcstandards.comscbt.com |

| Accurate Mass | 245.0802 | lgcstandards.comlgcstandards.com |

Synthesis of Tetramisole and its Deuterated Analog

The synthesis of tetramisole hydrochloride has been approached through various routes. One common method involves starting with styrene (B11656) oxide and ethanolamine (B43304) to produce an intermediate, which then undergoes chlorination, hydrolysis, and cyclization with thiourea. google.com Another reported method starts from (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride, which is subjected to dehydration and cyclization. google.com A more recent, higher-yield synthesis route begins with styrene, reacting it with 1,2-dibromo ethyl benzene (B151609) and 2-aminothiazoline hydrochloride. google.com

The synthesis of the deuterated analog, this compound, would logically follow a similar pathway but would incorporate a deuterated starting material. For instance, deuterated styrene (styrene-d5) could be used as a precursor in the synthetic chain to produce the final deuterated product. The general principle involves introducing the deuterium label at a stable position within the molecule early in the synthesis process.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, predominantly those utilizing mass spectrometry.

Role in Mass Spectrometry-Based Quantification

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added at a known concentration to all samples, including calibration standards and unknown samples, at an early stage of sample preparation. lcms.cz During analysis, the mass spectrometer is set to monitor specific mass transitions for both the unlabeled analyte (tetramisole/levamisole) and the deuterated internal standard (Tetramisole-d5).

Because the internal standard and the analyte have nearly identical chromatographic retention times and ionization efficiencies, any variations introduced during sample processing or analysis will affect both compounds proportionally. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are cancelled out, leading to a highly precise and accurate measurement of the analyte's concentration. wuxiapptec.com

Use in Pharmacokinetic and Residue Analysis Studies

The reliability of this compound as an internal standard has been demonstrated in several research applications. For instance, it has been successfully used in a validated LC-MS/MS (B15284909) method to determine levamisole concentrations in human plasma for population pharmacokinetic studies. nih.gov In this study, the use of levamisole-d5 as an internal standard allowed for accurate quantification of the drug over a wide concentration range. nih.gov

Furthermore, in the field of food safety, a similar deuterated internal standard, tetramisole-d5, was employed in a validated LC-MS/MS method for the control of levamisole residues in milk. srce.hr The method demonstrated excellent recovery and precision, highlighting the effectiveness of the deuterated standard in complex food matrices. srce.hr These studies underscore the critical role of this compound in ensuring the quality and accuracy of bioanalytical data.

Structure

3D Structure of Parent

属性

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746828 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-85-6 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of Tetramisole D5 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation at Phenyl Positions

The introduction of deuterium atoms onto the phenyl ring of tetramisole (B1196661) is a key step in the synthesis of its d5 variant. A common strategy involves starting with a deuterated precursor. For instance, the synthesis can commence from d5-acetophenone. researchgate.net

One documented pathway involves the following key transformations:

Oxime Formation: d5-acetophenone is reacted with butyl nitrite (B80452) in an ethoxide/ethanol solution to produce d5-2-oxo-2-phenylacetaldehyde oxime. researchgate.net

Reduction: The resulting d5-oxime is then reduced, for example, using lithium aluminum hydride (LiAlH4), to yield d5-2-amino-1-phenylethanol. researchgate.net

Cyclization: The final ring closure to form the imidazothiazole core is achieved by reacting the d5-phenylethanolamine with a reagent like carbon disulfide in the presence of a base such as pyridine. researchgate.net

An alternative general method for deuterium labeling on aromatic rings involves electrophilic aromatic substitution. This can be achieved by treating the aromatic compound with a deuterated strong acid, such as D2SO4 in D2O. youtube.com This method facilitates the exchange of protons for deuterons on the aromatic ring. youtube.com Another approach utilizes a Palladium on carbon (Pd/C) catalyst with aluminum powder in heavy water (D2O) to facilitate selective hydrogen-deuterium exchange on aromatic rings. nih.gov

Advanced Synthetic Pathways for Enantiomerically Pure Deuterated Analogues

Tetramisole exists as a racemic mixture, with the levorotatory isomer, levamisole (B84282), being the biologically active form. medchemexpress.com Consequently, the synthesis of enantiomerically pure deuterated analogues, such as Levamisole-d5 hydrochloride, is of significant interest.

The synthesis of enantiopure levamisole often involves the resolution of the racemic tetramisole. This can be followed by the deuteration steps or, more efficiently, by employing stereoselective synthetic routes from the outset. While specific details for the enantioselective synthesis of Tetramisole-d5 are not extensively documented in the provided results, general principles of asymmetric synthesis can be applied.

Catalytic enantioselective synthesis is a powerful tool for preparing chiral molecules. For instance, chiral phosphoric acids have been used as catalysts for the enantioselective transfer deuteration of ketimines to produce optically active deuterated amines. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation has been employed to synthesize enantioenriched 1-aryl-tetrahydroisoquinolines, which share structural motifs with tetramisole. acs.org The development of catalysts like benzotetramisole (BTM) has shown high enantioselectivity in acyl transfer reactions, highlighting the potential for catalyst-controlled asymmetric synthesis in this class of compounds. researchgate.net

Characterization Techniques for Isotopic Purity and Deuteration Sites

Confirming the successful synthesis of Tetramisole-d5 hydrochloride requires rigorous analytical characterization to verify the isotopic purity and the specific locations of the deuterium atoms.

Mass Spectrometry-Based Confirmation of Deuteration

Mass spectrometry (MS) is a primary technique for confirming the incorporation of deuterium. The molecular weight of this compound (C₁₁H₈D₅ClN₂S) is higher than its non-deuterated counterpart due to the five deuterium atoms. axios-research.com High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition and, therefore, the presence of the deuterium labels. researchgate.net

Tandem mass spectrometry (MS/MS) is also crucial. In quantitative studies, a deuterated internal standard like Tetramisole-d5 is used, and specific multiple reaction monitoring (MRM) transitions are selected for both the analyte and the standard. nih.govresearchgate.net The difference in mass-to-charge ratio (m/z) between the deuterated and non-deuterated compounds allows for their distinct detection and quantification. otsuka.co.jp

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tetramisole-d5, the signals corresponding to the protons on the phenyl ring will be absent or significantly diminished, providing clear evidence of deuteration at these positions. researchgate.net The remaining protons on the imidazothiazole ring system would still be visible.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. nih.gov

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated compound.

The use of deuterated solvents, such as CDCl₃ or D₂O, is standard practice in NMR to avoid interfering signals from the solvent. neofroxx.comsavemyexams.com

Analytical Methodologies Employing Tetramisole D5 Hydrochloride As an Internal Standard

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

The development of robust LC-MS/MS (B15284909) methods is fundamental for the accurate detection and quantification of analytes. The use of Tetramisole-d5 hydrochloride as an internal standard is integral to this process, aiding in the validation and reliability of the method.

Effective chromatographic separation of the analyte from its deuterated internal standard and other matrix components is critical. Reversed-phase chromatography is a commonly employed technique. For instance, a study on levamisole (B84282) in milk utilized a Poroshell 120 EC C18 column (50x3 mm, 2.7 μm particle size) at 40 °C. srce.hr The mobile phase consisted of a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). srce.hr The elution gradient started at a 60:40 (A:B) ratio, shifted to 30:70 at 2.0 minutes, and returned to the initial conditions at 3.0 minutes, with a constant flow rate of 0.3 mL/min. srce.hr

In another method for analyzing multiple veterinary drugs, a Poroshell 120SB–C18 column (2.7 μm, 3.0 mm × 150 mm) was used at 40 °C. nih.gov The gradient involved 0.1% formic acid in 5 mmol L−1 of ammonium (B1175870) formate (B1220265) (A) and methanol (B129727) containing 0.1% formic acid (B) at a flow rate of 0.3 mL min−1. nih.gov The initial condition was 95:5 (A:B), with the concentration of B increasing to 100% over 14 minutes and held for 6 minutes. nih.gov It's worth noting that deuterated compounds may exhibit slightly shorter retention times than their non-deuterated analogs, a phenomenon known as the chromatographic isotope effect. nih.gov

A study on the chiral separation of tetramisole (B1196661) enantiomers employed a Lux 150 Å × 3.0 mm analytical column with a mobile phase of acetonitrile, isopropanol, and an ammonium bicarbonate solution (pH 11) in a 40/50/10 (v/v/v) ratio. researchgate.net The flow rate was 0.4 mL/min. researchgate.net

Table 1: Examples of Chromatographic Separation Parameters

| Parameter | Method 1 (Levamisole in Milk) srce.hr | Method 2 (Multi-residue) nih.gov | Method 3 (Chiral Separation) researchgate.net |

| Column | Poroshell 120 EC C18, 50x3 mm, 2.7 µm | Poroshell 120SB–C18, 2.7 µm, 3.0 mm × 150 mm | Lux 150 Å × 3.0 mm |

| Mobile Phase A | 0.1% formic acid in water | 0.1% formic acid in 5 mmol L−1 ammonium formate | Acetonitrile/Isopropanol/Ammonium Bicarbonate (pH 11) |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Methanol containing 0.1% formic acid | - |

| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 40 °C | Not Specified |

| Injection Vol. | 5 µL | Not Specified | 5 µL |

Mass spectrometry, particularly in tandem with liquid chromatography, provides high selectivity and sensitivity. The Multiple Reaction Monitoring (MRM) mode is frequently used for quantification. srce.hr This involves selecting specific precursor ions and their corresponding product ions. For levamisole, a common precursor ion is m/z 205.1, which fragments into product ions such as m/z 177.9 and m/z 123.0. srce.hrmdpi.com For its deuterated internal standard, Tetramisole-d5, the precursor ion is m/z 210.1, with a characteristic product ion at m/z 178.1. researchgate.net The selection of at least two MRM transitions for each analyte enhances the reliability of identification. ojp.govrsc.org

The optimization of mass spectrometric parameters like declustering potential (DP) and collision energy (CE) is crucial for maximizing signal intensity. unb.br In a chiral analysis, the electrospray ionization parameters were set as follows: gas flow at 11 L/min at 200°C, nebulizer at 15 psi, sheath gas flow at 12 L/min at 400°C, and a capillary voltage of +3500 V. researchgate.net

Table 2: Examples of MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Levamisole | 205.1 | 177.9 | Not Specified | srce.hr |

| Levamisole | 205.1 | 123.0 | Not Specified | mdpi.com |

| Tetramisole-d5 | 210.1 | 178.1 | 25 | researchgate.net |

| p-hydroxy-PTHIT | 221.1 | 105.1 | 25 | researchgate.net |

| 4-phenyl-2-imidazolidinone (B132491) | 177.1 | 105.1 | 25 | researchgate.net |

Chromatographic Separation Parameters for Deuterated and Non-Deuterated Analytes

Sample Preparation Techniques for Diverse Biological and Environmental Matrices

Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analyte of interest. tiaft.orgnih.gov The choice of technique depends on the nature of the sample matrix.

Solid-phase extraction (SPE) is a widely used technique for cleaning up complex samples. nih.gov For the analysis of levamisole in animal tissues, a method involved homogenization with chloroform (B151607) followed by application to a Supelco Si SPE column and elution with methanol. nih.gov In another study, a C18 sorbent was used to purify extracts from milk, eggs, and porcine muscle. researchgate.net The development of multi-residue methods for anthelmintics in environmental water samples has also utilized SPE for sample clean-up. mdpi.com

For biological samples with high protein content, such as blood or milk, protein precipitation is a common first step. tiaft.org Organic solvents like acetonitrile are frequently used for this purpose. researchgate.netsafetylit.org One method for analyzing levamisole in milk involved an extraction with acetonitrile, followed by evaporation of the extract and reconstitution in a suitable solvent. srce.hr Another approach for tissue samples involved extraction with a mixture of acetonitrile and ethyl acetate (B1210297) (2:1, v/v) followed by defatting with n-hexane. researchgate.net Acetone precipitation is another effective method for removing proteins. uthsc.edu

Liquid-liquid extraction (LLE) is another valuable technique, particularly for samples with low protein content. tiaft.org For the analysis of various drugs of abuse in oral fluid, salt-assisted liquid-liquid extraction (SALLE) has been compared with other methods. restek.com

Solid-Phase Extraction (SPE) Protocols for Matrix Clean-up

Validation of Analytical Methods Utilizing this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. semanticscholar.org The use of this compound as an internal standard is instrumental in achieving accurate and precise results. Validation parameters typically evaluated include linearity, specificity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). srce.hrresearchgate.net

For a method analyzing levamisole in milk, linearity was established with a coefficient of determination (R²) of ≥0.998. srce.hr Recoveries ranged from 97.3% to 100%, and the relative standard deviations for intra-laboratory reproducibility were ≤5.6%. srce.hr The limit of detection (LOD) was 0.06 μg kg-1 and the limit of quantification (LOQ) was 0.22 μg kg-1. srce.hr In another study on various anthelmintics, recoveries at a concentration of 200/400 ng L−1 ranged from 71% to 114%, with precision better than 8.7% RSD. mdpi.com

Table 3: Example of Method Validation Parameters for Levamisole in Milk srce.hr

| Parameter | Result |

| Linearity (R²) | ≥0.998 |

| Recovery | 97.3% - 100% |

| Intra-laboratory Reproducibility (RSD) | ≤5.6% |

| Limit of Detection (LOD) | 0.06 µg/kg |

| Limit of Quantification (LOQ) | 0.22 µg/kg |

| Decision Limit (CCα) | 0.55 µg/kg |

| Detection Capability (CCβ) | 0.59 µg/kg |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard aids in establishing low detection and quantification limits for levamisole in complex samples.

A validated LC-MS/MS method for the control of levamisole residues in cow's milk utilized Tetramisole-d5 as the internal standard. srce.hr In this study, the LOD was determined to be 0.06 µg/kg, and the LOQ was 0.22 µg/kg. srce.hr These low values demonstrate the high sensitivity of the method. Another LC-MS/MS method validated for the analysis of tetramisole metabolites in human serum, which also used Tetramisole-d5 as an ISTD, established a lower limit of quantification (LLOQ) of 0.05 ng/mL for the target metabolites. researchgate.net In a broader study on 38 anthelmintics in meat, the use of stable isotope-labeled internal standards, including d5-tetramisole, allowed for limits of quantification of 10 µg/kg or better for most analytes. iaea.org

The following table summarizes LOD and LOQ values from a study employing this compound for levamisole analysis in milk.

| Parameter | Value | Analyte | Matrix |

| Limit of Detection (LOD) | 0.06 µg/kg | Levamisole | Cow's Milk |

| Limit of Quantification (LOQ) | 0.22 µg/kg | Levamisole | Cow's Milk |

Assessment of Analytical Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies, while precision measures the repeatability of the results. The incorporation of this compound significantly improves both accuracy and precision by compensating for analytical variations.

In the validation study for levamisole in milk, the method's accuracy, expressed as recovery, was between 97.3% and 100%. srce.hr The precision was evaluated through intra-laboratory reproducibility, which was found to be excellent, with relative standard deviations (RSD) of ≤5.6%. srce.hr Another study quantifying tetramisole metabolites in serum reported an accuracy with a maximum bias of 15% and determined inter-day precision as part of its validation, highlighting the method's reliability. researchgate.net The use of stable isotope internal standards like d5-tetramisole is recognized as a key strategy to improve the precision of results by compensating for run-to-run variations in instrument response. iaea.org

The data below illustrates the accuracy and precision from a validated method for levamisole in milk using this compound.

| Parameter | Spiking Level (µg/kg) | Result |

| Accuracy (Recovery) | 0.5 - 1.5 | 97.3 - 100% |

| Precision (Intra-laboratory Reproducibility) | 0.5 - 1.5 | 4.2 - 5.6 %RSD |

Evaluation of Matrix Effects and Recovery Rates

Matrix effects—the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix—are a major challenge in LC-MS/MS analysis. nih.gov Using a stable isotope-labeled internal standard such as this compound is a highly effective strategy to overcome this issue. iaea.org The ISTD experiences the same matrix effects as the analyte, so the ratio of their signals remains stable, leading to accurate quantification despite signal fluctuations.

One of the primary challenges in LC-MS analysis is ion suppression, which can be mitigated by using stable isotope-labeled internal standards. iaea.org In a method for determining levamisole in milk, the high recovery rates of 97.3% to 100% demonstrate that the sample preparation was effective and that the internal standard successfully compensated for any matrix-induced variations. srce.hr Similarly, a study on tetramisole metabolites in serum rigorously evaluated matrix effects and recovery according to established protocols, ensuring the reliability of the method. researchgate.net The QuEChERS extraction method, often used in residue analysis, can provide acceptable recoveries in the 70–120% range for many analytes. chromatographyonline.com

The table below shows the recovery rates for levamisole in milk from a study using this compound as an internal standard.

| Spiking Level (µg/kg) | Mean Recovery (%) |

| 0.5 | 97.3 |

| 1.0 | 100.0 |

| 1.5 | 98.7 |

Evaluation of Selectivity and Linearity

Selectivity is the method's ability to distinguish the target analyte from other substances in the sample, while linearity demonstrates a proportional relationship between analyte concentration and instrumental response over a given range.

The selectivity of LC-MS/MS methods is inherently high due to the monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. iaea.org In the method for levamisole in milk, specificity was confirmed by analyzing 20 blank milk samples, none of which showed interfering peaks at the retention time of levamisole or its internal standard, Tetramisole-d5. srce.hr

Linearity was established in the same study using a four-point matrix-matched calibration curve over a concentration range of 0.5 to 2.0 µg/kg. srce.hr The consistent response across this range confirmed the method's linearity for quantifying levamisole in milk. Generally, methods employing isotope internal standards demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.gov

The table below summarizes the linearity parameters for the analysis of levamisole.

| Parameter | Details |

| Calibration Range | 0.5 - 2.0 µg/kg (in matrix) |

| Internal Standard | Tetramisole-d5 |

| Correlation Coefficient (r²) | > 0.99 (typically expected) |

Interlaboratory Transferability and Harmonization of Analytical Methods

Interlaboratory transferability is the ability of an analytical method to be successfully performed in different laboratories, producing comparable results. This is crucial for the harmonization of regulatory testing and food safety monitoring. iaea.org The use of a robust and reliable internal standard like this compound is a cornerstone for developing transferable methods.

By correcting for laboratory-specific variables such as instrument performance, environmental conditions, and minor variations in sample handling, the internal standard minimizes inter-laboratory result discrepancies. nih.gov Methods based on LC-MS/MS that incorporate stable isotope-labeled internal standards are considered state-of-the-art and are frequently the basis for standardized procedures. vliz.be While specific interlaboratory studies focused exclusively on a single method using this compound are not always published, the principles of method validation and harmonization strongly advocate for its use. iaea.org The robustness it lends to the analytical procedure is a key prerequisite for achieving the reproducibility needed for inter-laboratory comparisons and proficiency tests. nih.gov

Research Applications of Tetramisole D5 Hydrochloride in Quantitative Biological and Environmental Studies

Quantitative Analysis of Tetramisole (B1196661) and its Metabolites in Non-Human Biological Systems

The use of Tetramisole-d5 hydrochloride is essential for the precise quantification of tetramisole and its metabolic byproducts in complex biological matrices from non-human subjects. As an internal standard, it is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are favored for their high sensitivity and specificity. sigmaaldrich.comresearchgate.net

In vitro metabolic stability assays are fundamental in drug discovery and toxicology for predicting how a compound will be processed in a living organism. nuvisan.com These assays typically involve incubating a compound with liver fractions, such as microsomes or hepatocytes, which contain metabolic enzymes. nuvisan.comnih.gov By monitoring the rate at which the parent compound disappears over time, researchers can calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2). nuvisan.com

This compound is employed as an internal standard in such studies to ensure the accurate quantification of tetramisole's depletion. researchgate.net High-resolution mass spectrometry (HRMS) is often coupled with these assays for the subsequent identification of metabolites formed during the incubation. nuvisan.comwaters.com For tetramisole, key phase-I metabolites that have been identified in in vitro systems include p-hydroxy-tetramisole (p-hydroxy-PTHIT) and 4-phenyl-2-imidazolidinone (B132491). researchgate.net The use of a stable isotope-labeled standard is crucial for distinguishing genuine metabolites from background noise and for building confident metabolic profiles. nih.govnih.gov

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | Relevance | Test System Examples |

|---|---|---|---|

| Half-Life (t1/2) | The time required for the concentration of the parent compound to decrease by half. | Indicates how quickly the drug is metabolized. A shorter half-life suggests faster elimination. | Liver Microsomes, Hepatocytes nuvisan.com |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Used to predict in vivo hepatic clearance, bioavailability, and potential for drug-drug interactions. nuvisan.comnih.gov | S9 Fractions, Hepatocytes nuvisan.com |

| Metabolite Profile | The range of metabolic byproducts formed from the parent compound. | Helps identify active or potentially toxic metabolites and understand metabolic pathways. | Hepatocytes, Liver Microsomes nuvisan.comresearchgate.net |

This table summarizes the primary endpoints of in vitro metabolic stability studies, which are crucial for assessing a compound's metabolic fate. The accuracy of these measurements relies on robust analytical methods, often involving the use of stable isotope-labeled internal standards.

In animal models, particularly in equine research, understanding the metabolism and elimination kinetics of veterinary drugs like tetramisole (administered as its active enantiomer, levamisole) is critical for both therapeutic and regulatory purposes. researchgate.net Levamisole (B84282) is known to be extensively metabolized in horses, producing several byproducts, including some with pharmacological activity, such as aminorex and pemoline. researchgate.netresearchgate.netnih.gov

Studies have been conducted to determine the half-lives of these metabolites to understand their persistence in the body. For instance, after administration of tetramisole, the elimination half-lives of its metabolites can be determined from plasma or serum samples collected over time. researchgate.net In one such study, Tetramisole-d5 was used as the internal standard for the LC-MS/MS (B15284909) quantification of the metabolites p-hydroxy-PTHIT and 4-phenyl-2-imidazolidinone in serum. researchgate.net The results showed significantly different half-lives for the two metabolites, highlighting distinct elimination pathways. researchgate.net The parent compound, levamisole, has a reported elimination half-life of approximately 5-8 hours in horses, while its metabolites can persist for much longer. researchgate.net

Table 2: Example of Tetramisole Metabolite Half-Lives

| Metabolite | Measured Half-Life (hours) | Analytical Method | Internal Standard |

|---|---|---|---|

| p-hydroxy-PTHIT | 3.4 - 5.8 h | LC-MS/MS | (RS)-tetramisole-d5 |

| 4-phenyl-2-imidazolidinone | 14.0 - 15.9 h | LC-MS/MS | (RS)-tetramisole-d5 |

Data sourced from a controlled administration study. researchgate.net This table illustrates the differential persistence of tetramisole metabolites, a finding made possible by precise quantification using a deuterated internal standard.

Tetramisole is a chiral compound that exists as a racemic mixture of two enantiomers: levamisole (the l-isomer) and dexamisole (B1670332) (the d-isomer). researchgate.net The two enantiomers often exhibit different pharmacological and toxicological properties, and they can be metabolized at different rates in the body—a phenomenon known as stereoselective metabolism. nih.govresearchgate.net

Assessment of Metabolite Half-Lives in Animal Models (e.g., Equine Research)

Environmental Fate and Transport Studies of Related Xenobiotics

The application of this compound is crucial for understanding the environmental journey of tetramisole and its isomers, which are considered contaminants of emerging concern. europa.euworktribe.com As veterinary pharmaceuticals, their entry into the environment, primarily through animal waste, necessitates robust monitoring and degradation studies. europa.euwhiterose.ac.uk

This compound is employed as a surrogate or internal standard in analytical methods designed to detect and quantify chiral pharmaceutical active compounds (cPACs) like tetramisole in various aqueous environments. worktribe.com Research has utilized this standard to track the presence of tetramisole's enantiomers, S-(-)-tetramisole (levamisole) and R-(+)-tetramisole (dexamisole), in wastewater and river systems. worktribe.com

One study investigating cPACs in UK wastewaters found both enantiomers of tetramisole in influent and effluent, indicating that wastewater treatment processes were not effective at their removal. worktribe.com The use of this compound as an internal standard enabled the accurate quantification of these low-level contaminants. worktribe.com For instance, the mean concentrations in influent wastewater were 0.05 µg L⁻¹ for S-(-)-tetramisole and 0.04 µg L⁻¹ for R-(+)-tetramisole. worktribe.com The study noted that while the anthelmintic activity is associated with the S-enantiomer (levamisole), the presence of the R-enantiomer in wastewater suggests that the racemic form, tetramisole, is also in use or that it is used to adulterate illicit drugs. worktribe.com

Table 1: Mean Concentrations and Removal Efficiency of Tetramisole Enantiomers in Wastewater

| Compound | Mean Influent Concentration (μg L⁻¹) | Mean Effluent Concentration (μg L⁻¹) | Mean Removal Efficiency (%) |

|---|---|---|---|

| S-(-)-tetramisole (Levamisole) | 0.05 | 0.07 | <12% |

| R-(+)-tetramisole (Dexamisole) | 0.04 | 0.05 | <6% |

Data sourced from a study on chiral pharmaceuticals in wastewater, which used this compound as a surrogate standard. worktribe.com

These monitoring studies, underpinned by the use of stable isotope standards, are vital for assessing the environmental risk posed by such pharmaceutical contaminants. europa.eu

To understand how xenobiotics like tetramisole persist or break down in the environment, researchers use controlled laboratory microcosm experiments that simulate natural settings. europa.eukent.ac.uk this compound is a valuable tool in these studies for the accurate quantification of the parent compound and its transformation products over time. worktribe.com

Projects have been designed to evaluate the stereoselective degradation of chiral pharmaceuticals in microcosms simulating river water and activated sludge under various conditions (e.g., biotic, abiotic, light, and dark). europa.euworktribe.com These experiments help determine the persistence of these compounds and provide insights into their biodegradation pathways. worktribe.comwhiterose.ac.uk For example, studies have investigated the removal efficiency of tetramisole enantiomers in different types of wastewater treatment plants, such as sequencing batch reactors (SBR), trickling filters (TF), and activated sludge (AS) systems, revealing varied and often low degradation rates. worktribe.com The precision afforded by using this compound is essential for discerning subtle differences in degradation between enantiomers and under different environmental conditions.

Monitoring of Pharmaceutical Contaminants in Wastewaters and Receiving Environments

Forensic Chemistry and Toxicology Research Applications

In forensic science, this compound is a key analytical standard for investigating the adulteration of illicit drugs and for toxicological analysis of biological samples. sigmaaldrich.comuzh.ch

Tetramisole and its levorotatory isomer, levamisole, are frequently used as adulterants in cocaine. nih.govoup.comnih.gov Forensic laboratories rely on analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify these substances in seized drug samples. nih.govresearchgate.net this compound, or its isomer-specific counterpart levamisole-d5, is used as an internal standard to ensure the accuracy and reliability of these quantitative analyses. uzh.chsrce.hr

Studies have revealed a high prevalence of these adulterants. Research on cocaine-positive hair samples collected in a forensic context found that 87% contained phenyltetrahydroimidazothiazole (PTHIT), the chemical name for tetramisole. nih.govresearchgate.net A German study of seized cocaine samples found that of those positive for PTHIT, 94% contained the racemic form, tetramisole. nih.gov An earlier US-based study found that 66% of adulterated cocaine samples contained levamisole only, while 19% contained racemic tetramisole. oup.com These findings highlight the importance of robust quantitative methods to track trends in drug adulteration. unodc.org

Table 2: Findings on Tetramisole/Levamisole as a Cocaine Adulterant

| Matrix/Sample Type | Key Finding | Reference |

|---|---|---|

| Cocaine User Hair Samples | 87% prevalence of PTHIT (tetramisole). | nih.gov |

| Cocaine User Hair Samples | PTHIT concentrations ranged from <3.5 to ~61,000 pg/mg. | researchgate.net |

| Seized Cocaine (Germany, 2018-2021) | 94% of PTHIT-positive samples contained racemic tetramisole. | nih.gov |

| Seized Cocaine (US) | 66% contained levamisole; 19% contained tetramisole. | oup.com |

Summary of forensic findings on cocaine adulteration, where quantification relies on internal standards like this compound.

A significant challenge in forensic toxicology is distinguishing between chemical isomers and identifying metabolites, which can provide crucial information for toxicological interpretation. nih.govnih.gov Since tetramisole is a chiral compound existing as levamisole and dexamisole, enantioselective (chiral) analytical methods are required to differentiate them. researchgate.net this compound and levamisole-d5 serve as the internal standards in these sophisticated LC-MS/MS methods. uzh.chresearchgate.net

Such analyses have revealed surprising findings. While seized cocaine is often adulterated with racemic tetramisole, analysis of biological samples from users frequently shows a higher concentration of dexamisole than levamisole. nih.govnih.gov In hair samples, the enantiomeric ratio of levamisole to dexamisole was found to have a median of 0.63. nih.gov In serum samples from cocaine users, all samples positive for the adulterant contained either dexamisole alone or had a dexamisole-to-levamisole ratio greater than one, ranging from 1.05 to 70.6. nih.gov This strongly suggests that the isomers undergo stereoselective metabolism or elimination in the body, where levamisole is processed more rapidly than dexamisole. nih.govnih.govresearchgate.net

Furthermore, Tetramisole-d5 has been used as a standard in studies aiming to identify the human metabolites of tetramisole. researchgate.net Research has confirmed the presence of metabolites such as p-hydroxy-PTHIT and 4-phenyl-2-imidazolidinone in serum samples from cocaine users, providing a more complete picture of the compound's fate in the human body. researchgate.net

Role of Tetramisole D5 Hydrochloride in Mechanistic Research and Structure Activity Relationship Studies

Investigation of Enzyme Inhibition Mechanisms Using Deuterated Probes

The use of deuterated compounds is a cornerstone of modern mechanistic enzymology. While direct kinetic isotope effect (KIE) studies involving Tetramisole-d5 hydrochloride are not prominently documented in publicly available research, its role as an analytical standard is indispensable for investigating enzyme inhibition. medchemexpress.comnih.gov By enabling accurate and precise measurement of the active inhibitor, SIL standards like this compound ensure the reliability of kinetic data, which is crucial for determining inhibition modalities and constants.

Application in Alkaline Phosphatase Inhibition Research

Tetramisole (B1196661) is a well-established, potent, and stereospecific inhibitor of most mammalian alkaline phosphatases (ALPs), with the L-isomer (levamisole) being responsible for the majority of the inhibitory activity. mpbio.comnih.gov It acts via an uncompetitive inhibition mechanism, meaning it binds specifically to the enzyme-substrate complex—in this case, the transiently formed phosphorylenzyme intermediate—thereby preventing dephosphorylation and halting the catalytic cycle. researchgate.net

Research has demonstrated that l-tetramisole effectively abolishes ALP activity, which in turn prevents processes like in vitro cartilage calcification, highlighting the direct link between ALP function and certain physiological and pathological processes. nih.gov In such studies, this compound is employed as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify tetramisole concentrations in assay buffers or biological samples. sigmaaldrich.comresearchgate.net This precise quantification is vital for establishing accurate dose-response curves and determining inhibition constants (Ki).

Table 1: Inhibition of Alkaline Phosphatase Isoenzymes by Levamisole (B84282) (L-tetramisole) This table presents data for the active, non-deuterated L-isomer, levamisole, for which this compound serves as a quantitative standard.

| Alkaline Phosphatase Isoenzyme Source | Inhibition Type | Reported Ki or IC50 | Reference |

|---|---|---|---|

| Human Liver | Uncompetitive | 0.46 µM (Ki) | medchemexpress.com |

| Human Bone | Uncompetitive | 0.50 µM (Ki) | medchemexpress.com |

| Bovine Kidney | Uncompetitive | 1.0 µM (Ki) | medchemexpress.com |

| Human Placenta | Uncompetitive | 1.1 µM (Ki) | medchemexpress.com |

| Human Intestine | Slight / No Inhibition | - | mpbio.com |

Structure-Activity Relationship Studies of Tetramisole Derivatives (Indirectly, by providing a labeled analog for comparative studies)

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's activity and properties by synthesizing and testing new analogs. nih.gov The reliability of SAR hinges on the accuracy of the bioassay data, which in turn depends on precise concentration measurements of the tested compounds.

This compound plays a crucial, albeit indirect, role in the SAR of tetramisole derivatives. When new, non-deuterated analogs are synthesized to explore, for example, different substitutions on the imidazothiazole or phenyl rings, this compound is the reference internal standard used in their analytical quantification. sigmaaldrich.com Its use minimizes variability arising from sample preparation (e.g., extraction from plasma or tissue) and mass spectrometer signal fluctuation, ensuring that any observed differences in biological activity are genuinely due to the structural modifications and not analytical artifacts. researchgate.net This is essential when comparing the potency of a series of new derivatives against the parent compound, tetramisole.

Elucidation of Molecular Interactions and Target Engagement (e.g., Ion Channel Modulation Research)

Beyond enzyme inhibition, tetramisole has been identified as a modulator of ion channels. Specifically, research has shown that tetramisole is a selective agonist of the inward-rectifier potassium (IK1) channel, specifically targeting the Kir2.1 subunit. medchemexpress.comnih.gov This channel is critical for maintaining the resting membrane potential and regulating the final phase of repolarization in cardiac myocytes.

In studies investigating this interaction, tetramisole was found to enhance the IK1 current, hyperpolarize the resting potential, and shorten the action potential duration in rat ventricular myocytes. nih.gov These effects are crucial for its cardioprotective actions against arrhythmias and myocardial remodeling. The unique isotopic signature of this compound allows for its precise tracking and quantification in complex biological systems. scbt.com This capability is invaluable for pharmacokinetic studies that correlate drug concentration in tissues with target engagement and physiological outcomes. By using Tetramisole-d5 as an internal standard, researchers can accurately measure the concentration of tetramisole that is required to engage the Kir2.1 channel and elicit a downstream effect, thereby helping to elucidate the molecular interactions at the target site. scbt.comnih.gov

Table 2: Electrophysiological Effects of Tetramisole on Rat Ventricular Myocytes This table shows data for the non-deuterated parent compound, tetramisole, whose quantification in such experiments is enabled by this compound.

| Parameter | Concentration | Effect | Target Channel | Reference |

|---|---|---|---|---|

| Inward Rectifier K+ Current (IK1) | ~30 µM (EC50) | Agonist / Potentiator | Kir2.1 | medchemexpress.com |

| Resting Potential (RP) | 30 µM | Hyperpolarization (from -74.1 mV to -79.8 mV) | Kir2.1 | nih.gov |

| Action Potential Duration (APD90) | 30 µM | Shortening (from 37.4 ms (B15284909) to 25.2 ms) | Kir2.1 | nih.gov |

| L-type Ca2+ Current (ICa-L) | 30 µM | No Significant Effect | - | medchemexpress.comnih.gov |

| Na+ Current (INa) | 30 µM | No Significant Effect | - | medchemexpress.comnih.gov |

Future Directions and Emerging Research Perspectives

Advancements in Automated and High-Throughput Analytical Platforms

The progression of analytical chemistry is increasingly driven by the need for higher throughput and automation, particularly in fields like drug metabolism and pharmacokinetics (DMPK), clinical diagnostics, and forensic toxicology. lcms.cz In this landscape, isotopically labeled internal standards are indispensable, and Tetramisole-d5 hydrochloride serves as a prime example for its unlabeled counterpart, tetramisole (B1196661).

Automated platforms, such as those combining robotic liquid handling with online solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to process hundreds or even thousands of samples per day. acs.orgnih.gov For instance, systems using 96-well plates for sample preparation and injection can analyze a sample in under a minute. acs.org In such high-throughput screening (HTS) environments, analytical methods prioritize speed, often using rapid chromatographic gradients. researchgate.net This speed can lead to compromises in chromatographic separation, increasing the risk of matrix effects, where co-eluting substances from the sample matrix (like plasma or urine) interfere with the ionization of the target analyte, causing ion suppression or enhancement. texilajournal.com

This is where the utility of a stable isotope-labeled internal standard like this compound becomes critical. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, ensuring the accuracy and precision of quantification even in rapid analyses. nih.govtexilajournal.com The use of deuterated standards has been shown to be essential for compensating for measurement errors and improving extraction efficiency in automated methods for various xenobiotics, including immunosuppressants and benzodiazepines. acs.orgtexilajournal.com The development of platforms like the Agilent RapidFire, which automates SPE for sample cleanup prior to MS (B15284909) analysis, further highlights the synergy between advanced hardware and the requisite of appropriate internal standards for reliable, high-throughput results. nih.gov

| Platform / Technique | Key Features | Relevance of Tetramisole-d5 HCl (as an IS) |

|---|---|---|

| Automated SPE-LC-MS/MS | Robotic sample preparation (SPE in 96-well plates), online cleanup, rapid LC separation, and tandem MS detection. nih.gov | Corrects for analyte loss during automated extraction and compensates for matrix effects in fast chromatography. texilajournal.com |

| High-Throughput Screening (HTS) | Analysis of thousands of samples per day; often involves simplified sample preparation and fast analysis times (e.g., <1 min/sample). acs.orgresearchgate.net | Ensures quantitative accuracy and reproducibility, which is vital when comparing large datasets. acs.org |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Provides an additional dimension of separation based on ion size and shape, helping to resolve isomers. nih.gov | The deuterated standard co-drifts with the analyte, confirming identity and aiding quantification, especially for complex mixtures. nih.gov |

Integration with Multi-Omics Research for Comprehensive Biological Insights

Modern systems biology aims to achieve a holistic understanding of biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.commetwarebio.com Stable isotope labeling is a technique that is highly compatible with these multi-omics approaches. creative-proteomics.com this compound, as an internal standard for a xenobiotic, plays a crucial role in the metabolomics component of such integrated studies.

Metabolomics provides a real-time snapshot of the physiological state of a biological system by measuring its small-molecule metabolites. silantes.com When an organism is exposed to a xenobiotic like tetramisole, its metabolism is perturbed. Accurately quantifying the concentration of tetramisole in various tissues and fluids is a key first step in understanding its impact. Targeted metabolomics, using stable isotope-labeled standards like Tetramisole-d5 HCl for absolute quantification, provides highly accurate and reproducible data.

This quantitative metabolomic data can then be integrated with other omics datasets. For example, researchers can correlate the measured levels of tetramisole with changes in:

Transcriptomics: The expression levels of genes encoding drug-metabolizing enzymes (e.g., cytochrome P450s) or stress-response proteins. metwarebio.com

Proteomics: The abundance of the proteins that are actually translated from those genes, providing a more direct link to function. biorxiv.org

Integrated analysis of these datasets, often using bioinformatics tools for pathway and network analysis, can reveal the molecular mechanisms of a xenobiotic's effect. biorxiv.orgnih.gov For instance, a multi-omics study could reveal that exposure to tetramisole not only leads to its metabolism but also upregulates specific pathways related to leukocyte activation or lipid metabolism, providing a much deeper insight than any single omics approach could alone. nih.gov This integrative strategy is powerful for discovering biomarkers, understanding disease mechanisms, and elucidating the complex interactions between xenobiotics and biological systems. metwarebio.com

Development of Novel Isotope-Labeled Standards for Emerging Contaminants

Emerging contaminants (ECs) are compounds that are not routinely monitored but have the potential to enter the environment and cause adverse ecological or human health effects. researchgate.netthermofisher.com This group includes a wide range of substances such as pharmaceuticals, personal care products, industrial chemicals, and drugs of abuse. acs.orgcsic.es Tetramisole has gained prominence as an EC in the field of forensic toxicology due to its widespread use as a cutting agent in illicit cocaine. researchgate.net Its presence complicates clinical outcomes for users and presents a challenge for analytical laboratories.

The effective monitoring and regulation of ECs require the development of sensitive and reliable analytical methods. thermofisher.com A cornerstone of developing such methods, especially those based on isotope dilution mass spectrometry (IDMS), is the availability of a stable isotope-labeled internal standard. iaea.org The creation of this compound is a direct response to this need.

The development process for a novel labeled standard for an EC involves several key considerations:

Strategic Isotope Placement: The isotopes (in this case, deuterium) must be placed on positions in the molecule that are not susceptible to chemical or metabolic exchange. acanthusresearch.com For Tetramisole-d5, the deuterium (B1214612) atoms are placed on the phenyl ring, a stable position. sigmaaldrich.com

Chemical Synthesis: The synthesis of labeled compounds can be complex and expensive compared to their unlabeled counterparts. mdpi.comencyclopedia.pub

Method Validation: Once synthesized, the standard is used to develop and validate quantitative methods for detecting the EC in relevant matrices like wastewater, surface water, or biological fluids (blood, urine). nih.gov The standard helps to correct for matrix effects and variations in sample preparation, which is crucial for achieving the low limits of quantification often required for environmental and forensic analysis. axios-research.com

By providing a reliable tool for quantification, the development of standards like this compound enables regulatory bodies and researchers to assess the prevalence of emerging contaminants, study their fate and transport in the environment, and ultimately manage the risks they pose. researchgate.net

Expansion into Mechanistic Biotransformation Pathway Elucidation Studies

Understanding how the body metabolizes xenobiotics (biotransformation) is fundamental to pharmacology and toxicology. Stable isotope labeling is a powerful technique for elucidating metabolic pathways and identifying novel metabolites. nih.govmdpi.com The use of deuterium-labeled compounds like this compound allows researchers to confidently trace the fate of a parent drug and distinguish its metabolites from the vast number of endogenous compounds in a biological sample. nih.govubc.ca

When a mixture of labeled and unlabeled drug is administered, or when parallel experiments are run, the drug's metabolites will appear in mass spectra as unique doublet peaks separated by a specific mass difference corresponding to the number of deuterium atoms. This "isotopic signature" makes them easy to identify. nih.gov

This approach is not limited to resolving ambiguities. It is a powerful tool for discovery, enabling the untargeted screening for all metabolites of a xenobiotic. nih.gov This allows for a comprehensive mapping of biotransformation pathways, including the identification of potentially reactive or toxic metabolites, which is critical for drug safety assessment. nih.gov

常见问题

Q. How can researchers identify Tetramisole-d5 hydrochloride using spectroscopic methods?

- Methodological Answer : Identification typically involves UV-Vis spectrophotometry and structural confirmation via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For UV-Vis, ratio spectra manipulation (e.g., derivative spectroscopy) can resolve overlapping peaks in complex matrices. Regression parameters like λmax, linearity range, and molar absorptivity should be validated using standard solutions . Structural confirmation relies on comparing deuterium-induced shifts in NMR spectra (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) or MS fragmentation patterns to non-deuterated analogs .

Q. What are the key considerations for quantifying this compound in biological matrices using HPLC?

- Methodological Answer : Optimize chromatographic conditions (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to separate the deuterated compound from endogenous interferents. Use deuterated internal standards (e.g., Tetramisole-d5) to correct for matrix effects. Validate sensitivity (LOD ≤ 0.1 µg/mL, LOQ ≤ 0.3 µg/mL) and precision (%RSD < 5%) across multiple runs. Sample preparation may involve protein precipitation or solid-phase extraction (SPE) to isolate the analyte .

Advanced Research Questions

Q. How should researchers validate an analytical method for this compound, and what parameters are critical?

- Methodological Answer : Validation must comply with ICH Q2(R1) guidelines. Critical parameters include:

- Linearity : Evaluate over 80–120% of the target concentration (R<sup>2</sup> ≥ 0.99) .

- Accuracy/Precision : Spike recovery (95–105%) and intra-/inter-day precision (%RSD < 5%) using triplicate analyses .

- Specificity : Confirm no interference from metabolites or matrix components via diode-array detection (DAD) or MS/MS .

- Robustness : Test variations in pH, flow rate, and column temperature .

Q. What strategies ensure isotopic purity and prevent interference from non-deuterated analogs in mass spectrometry?

- Methodological Answer : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z shifts due to D5 substitution). Monitor fragment ions unique to the deuterated compound (e.g., m/z 240.75 vs. 235.70 for non-deuterated). Validate isotopic purity (>98%) via isotopic abundance analysis and avoid cross-talk by optimizing collision energy . Long-term stability studies should confirm no deuterium exchange under storage conditions .

Q. How can researchers resolve discrepancies between spectrophotometric and chromatographic quantification results?

- Methodological Answer : Discrepancies often arise from matrix interference or incomplete extraction. Perform spike-and-recovery experiments to assess method-specific biases. Use standard addition to quantify recovery in complex matrices. Cross-validate results with orthogonal techniques (e.g., LC-MS vs. UV-Vis) and statistically analyze outliers via Grubbs’ test .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify impurities (e.g., 4-hydroxy-tetramisole) using stability-indicating HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。